

Spectroscopic Validation of 3-Isopropyl-5-vinylpyridine Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: 3-Isopropyl-5-vinylpyridine

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In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides a comprehensive comparison of the spectroscopic data for the target compound, **3-Isopropyl-5-vinylpyridine**, against a common structural isomer, 4-vinylpyridine. Detailed experimental protocols for a plausible synthetic route and subsequent spectroscopic analyses are presented to aid researchers in the validation of their synthesized compounds.

Proposed Synthesis of 3-Isopropyl-5-vinylpyridine

A feasible synthetic route to **3-Isopropyl-5-vinylpyridine** involves a two-step process commencing with the appropriate aldehyde, which then undergoes a Wittig reaction to form the vinyl group. The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes, offering high regioselectivity for the double bond placement.^{[1][2]}

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-isopropylpyridine-3-carbaldehyde

This intermediate can be synthesized from 3-bromo-5-isopropylpyridine via a Grignard reaction followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF).

Step 2: Wittig Olefination to Yield **3-Isopropyl-5-vinylpyridine**

- **Ylide Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide is suspended in anhydrous

tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) is added dropwise. The reaction mixture is allowed to stir at room temperature for 1 hour to form the deep red phosphonium ylide.

- **Olefination:** The flask is cooled again to 0 °C, and a solution of 5-isopropylpyridine-3-carbaldehyde in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure **3-Isopropyl-5-vinylpyridine**.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Isopropyl-5-vinylpyridine** and the known data for the commercially available alternative, 4-vinylpyridine.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Key Differentiating Features
3-Isopropyl-5-vinylpyridine (Predicted)	~8.45	d	~2.0	H-2 (Py)	Presence of isopropyl signals (septet and doublet). Different splitting patterns for pyridine protons.
~8.30	d	~2.0	H-6 (Py)		
~7.60	t	~2.0	H-4 (Py)		
~6.70	dd	17.6, 10.8	-CH=CH ₂		
~5.85	d	17.6	-CH=CH ₂ (trans)		
~5.40	d	10.8	-CH=CH ₂ (cis)		
~3.05	sept	6.9	-CH(CH ₃) ₂		
~1.30	d	6.9	-CH(CH ₃) ₂		
4-vinylpyridine (Reference)	8.58	dd	4.4, 1.6	H-2, H-6 (Py)	Absence of isopropyl signals. Symmetrical pattern for pyridine protons.
7.25	dd	4.4, 1.6	H-3, H-5 (Py)		
6.65	dd	17.6, 10.8	-CH=CH ₂		

5.90	d	17.6	-CH=CH ₂ (trans)
5.45	d	10.8	-CH=CH ₂ (cis)

Typical coupling constants for vinyl groups are in the range of 11-18 Hz for trans and 6-15 Hz for cis coupling.[3]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment	Key Differentiating Features
3-Isopropyl-5-vinylpyridine (Predicted)	~150.0	C-2 (Py)	Presence of signals for the isopropyl group (~34 and ~23 ppm). Different chemical shifts for pyridine carbons due to substitution pattern.
	~147.5	C-6 (Py)	
	~145.0	C-5 (Py)	
	~135.0	-CH=CH ₂	
	~133.0	C-3 (Py)	
	~132.0	C-4 (Py)	
	~117.0	-CH=CH ₂	
	~34.0	-CH(CH ₃) ₂	
	~23.5	-CH(CH ₃) ₂	
4-vinylpyridine (Reference)	150.2	C-2, C-6 (Py)	Fewer signals in the aromatic region due to symmetry. Absence of isopropyl carbon signals.
	145.5	C-4 (Py)	
	136.5	-CH=CH ₂	
	121.0	C-3, C-5 (Py)	
	116.8	-CH=CH ₂	

Chemical shifts for sp² hybridized carbons in alkenes and aromatic rings typically appear in the δ 115-150 ppm range.[\[4\]](#)[\[5\]](#)

Table 3: Infrared (IR) Spectroscopy Data (Thin Film, cm^{-1})

Compound	Wavenumber (cm^{-1})	Assignment	Key Differentiating Features
3-Isopropyl-5-vinylpyridine (Predicted)		=C-H stretch (vinyl)	Presence of C-H stretching and bending from the isopropyl group.
	~2960, ~2870	C-H stretch (isopropyl)	
	~1635	C=C stretch (vinyl)	
	~1590, ~1470	C=C, C=N stretch (pyridine ring)	
	~1385, ~1370	C-H bend (isopropyl, characteristic doublet)	
	~990, ~910	=C-H bend (out-of-plane, vinyl)	
4-vinylpyridine (Reference)		=C-H stretch (vinyl)	Absence of characteristic isopropyl C-H bands. [3][6]
	~3010	=C-H stretch (aromatic)	
	~1637	C=C stretch (vinyl)[3]	
	~1598	C=C, C=N stretch (pyridine ring)[3][6]	
	~995, ~915	=C-H bend (out-of-plane, vinyl)	

Alkene C=C stretching typically appears in the $1620\text{-}1680\text{ cm}^{-1}$ region, while vinyl =C-H out-of-plane bends are characteristic around 990 and 910 cm^{-1} . [7]

Table 4: Mass Spectrometry (MS) Data (Electron Ionization, EI)

Compound	m/z Value	Assignment	Key Differentiating Features
3-Isopropyl-5-vinylpyridine (Predicted)	147	[M] ⁺ (Molecular Ion)	Different molecular ion peak (147 vs. 105). Characteristic loss of a methyl group ([M-15] ⁺) and a propyl fragment from the isopropyl group.
132	[M-15] ⁺ (Loss of CH ₃)		
104	[M-43] ⁺ (Loss of C ₃ H ₇)		
4-vinylpyridine (Reference)	105	[M] ⁺ (Molecular Ion)	Fragmentation pattern dominated by the stable pyridine ring.
104	[M-1] ⁺ (Loss of H)		
78	[M-27] ⁺ (Loss of HCN)		

Mass spectrometry provides the molecular weight of a compound, and fragmentation patterns offer structural insights.^[8] The loss of an alkyl group is a common fragmentation pathway for alkyipyridines.^[6]

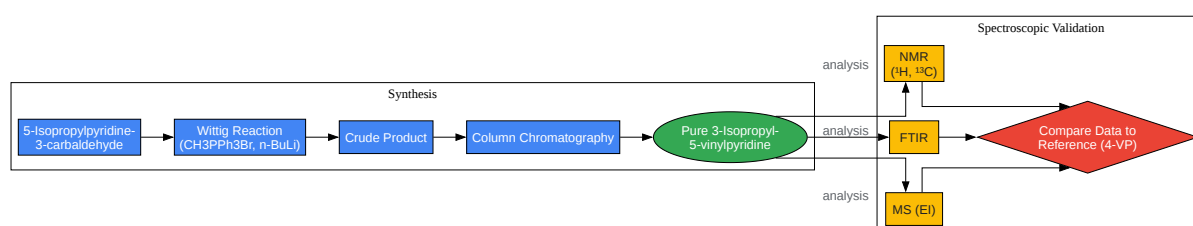
Experimental Protocols for Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded from 4000 to 600 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is performed on a mass spectrometer with an ionization energy of 70 eV. The sample is introduced via a direct insertion probe or gas chromatography inlet. The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualization of Experimental Workflow



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Caption: Workflow for the synthesis and spectroscopic validation of **3-Isopropyl-5-vinylpyridine**.

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